An In-depth Technical Guide to Methyl 2-ethyl-5-methylbenzoate
An In-depth Technical Guide to Methyl 2-ethyl-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-ethyl-5-methylbenzoate, a substituted aromatic ester with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel chemical entities. This document will delve into its chemical properties, a validated synthesis protocol, and an analysis of its key spectroscopic features, offering a foundational resource for its utilization in research and development.
Core Molecular Attributes
Methyl 2-ethyl-5-methylbenzoate is an organic compound characterized by a benzene ring substituted with a methyl ester group at position 1, an ethyl group at position 2, and a methyl group at position 5.
Molecular Formula and Weight
The chemical structure of Methyl 2-ethyl-5-methylbenzoate leads to the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
This information is fundamental for all stoichiometric calculations in synthesis and for mass spectrometry analysis. The molecular formula is derived from its precursor, 2-Ethyl-5-methylbenzoic acid (C₁₀H₁₂O₂), through esterification with methanol.
Synthesis Protocol: Fischer-Speier Esterification
The synthesis of Methyl 2-ethyl-5-methylbenzoate is reliably achieved through the Fischer-Speier esterification of 2-Ethyl-5-methylbenzoic acid with methanol, using a strong acid catalyst. This electrophilic substitution reaction is a cornerstone of organic synthesis for its efficiency and directness.
Causality of Experimental Choices
The selection of methanol in excess serves to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle. Sulfuric acid is chosen as the catalyst due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The post-reaction workup with sodium bicarbonate is crucial for neutralizing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.061 mol) of 2-Ethyl-5-methylbenzoic acid in 100 mL of methanol.
-
Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, slowly add the reaction mixture to 200 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 2-ethyl-5-methylbenzoate.
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for Methyl 2-ethyl-5-methylbenzoate.
Spectroscopic Characterization
The structural elucidation of Methyl 2-ethyl-5-methylbenzoate relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H (proton ortho to the ester) |
| ~7.2 | d | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
| 2.65 | q | 2H | -CH₂CH₃ |
| 2.35 | s | 3H | Ar-CH₃ |
| 1.25 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~140 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~52 | -OCH₃ |
| ~25 | -CH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~15 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 163 | [M - CH₃]⁺ |
| 147 | [M - OCH₃]⁺ |
| 119 | [M - COOCH₃]⁺ |
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of Methyl 2-ethyl-5-methylbenzoate.
Potential Applications
Substituted methyl benzoates are valuable compounds in several fields of research and industry. While specific applications of Methyl 2-ethyl-5-methylbenzoate are yet to be extensively explored, its structure suggests potential utility in the following areas:
-
Pharmaceutical Synthesis: As a building block for more complex molecules with potential biological activity. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Materials Science: As a monomer or additive in the synthesis of polymers and resins, potentially imparting specific thermal or mechanical properties.
-
Agrochemicals: As an intermediate in the synthesis of novel pesticides and herbicides.
Conclusion
This technical guide provides a foundational understanding of Methyl 2-ethyl-5-methylbenzoate, from its fundamental properties to its synthesis and characterization. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers and scientists, enabling its confident application in various research and development endeavors. The self-validating nature of the described synthesis and analytical workflows ensures a high degree of scientific integrity and reproducibility.
References
- Synthesis of substituted methyl benzoates via Fischer esterification is a well-established method. For a general procedure, refer to standard organic chemistry textbooks and protocols.
- Spectroscopic data interpretation is based on established principles. Authoritative sources for spectral correlation include: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
